4-(4-(4-Fluorophenyl)-1-(piperidin-4-yl)-1H-imidazol-5-yl)-2-phenoxypyrimidine
Description
SB-239272 is a chemical compound known for its inhibitory effects on p38 mitogen-activated protein kinases (p38 MAPK). This compound has been studied extensively for its potential therapeutic applications, particularly in neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS) and other pathologies of the nervous system .
Properties
Molecular Formula |
C24H22FN5O |
|---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
4-[5-(4-fluorophenyl)-3-piperidin-4-ylimidazol-4-yl]-2-phenoxypyrimidine |
InChI |
InChI=1S/C24H22FN5O/c25-18-8-6-17(7-9-18)22-23(30(16-28-22)19-10-13-26-14-11-19)21-12-15-27-24(29-21)31-20-4-2-1-3-5-20/h1-9,12,15-16,19,26H,10-11,13-14H2 |
InChI Key |
MLNSFBMGRWGGII-UHFFFAOYSA-N |
SMILES |
C1CNCCC1N2C=NC(=C2C3=NC(=NC=C3)OC4=CC=CC=C4)C5=CC=C(C=C5)F |
Canonical SMILES |
C1CNCCC1N2C=NC(=C2C3=NC(=NC=C3)OC4=CC=CC=C4)C5=CC=C(C=C5)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SB-239272; SB239272; SB 239272 |
Origin of Product |
United States |
Preparation Methods
The synthesis of SB-239272 involves several steps, including the formation of key intermediates and the use of specific reaction conditions. While detailed synthetic routes are proprietary and not fully disclosed in public literature, general methods for preparing similar compounds often involve:
Reaction with Metal and Transmetallation: This involves the reaction of an electropositive metal with a halogen-substituted hydrocarbon.
Chemical Reactions Analysis
SB-239272 undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions involve the gain or loss of electrons, respectively.
Substitution Reactions: These involve the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and various catalysts. Reaction conditions often involve specific temperatures, pressures, and solvents.
Major Products: The products formed depend on the specific reactions and conditions used.
Scientific Research Applications
SB-239272 has several scientific research applications:
Neurodegenerative Diseases: It has been shown to correct deficits in axonal retrograde transport in cultured primary motor neurons, making it a potential therapeutic strategy for ALS
Pharmacological Research: It is used in the screening of small-molecule kinase inhibitors to identify pharmacological enhancers of axonal retrograde transport.
Biological Studies: Its inhibitory effects on p38 MAPK make it a valuable tool for studying the role of this kinase in various cellular processes.
Mechanism of Action
SB-239272 exerts its effects by inhibiting the alpha isoform of p38 mitogen-activated protein kinases (p38 MAPKα). This inhibition corrects deficits in axonal retrograde transport of signaling endosomes in neurons. The compound’s mechanism involves normalizing the rate of axonal transport in diseased neurons, thereby potentially mitigating the progression of neurodegenerative diseases .
Comparison with Similar Compounds
SB-239272 is unique in its specific inhibition of p38 MAPKα. Similar compounds include other p38 MAPK inhibitors, but SB-239272 has been particularly noted for its effectiveness in correcting axonal transport deficits in ALS models . Other similar compounds include:
SB-203580: Another p38 MAPK inhibitor with broader effects.
VX-702: A selective inhibitor of p38 MAPK with applications in inflammatory diseases.
SB-239272 stands out due to its targeted action on p38 MAPKα and its potential therapeutic benefits in neurodegenerative diseases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
